5-Tert-butylbenzene-1,3-diamine
Overview
Description
5-Tert-butylbenzene-1,3-diamine is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, where two amino groups are positioned at the 1 and 3 positions, and a tert-butyl group is attached to the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butylbenzene-1,3-diamine typically involves the reaction of 3,5-di-tert-butylbenzaldehyde with o-toluidine. This reaction is carried out under specific conditions to ensure the formation of the desired diamine compound . The process involves a coupling reaction, which is a common method for synthesizing aromatic diamines.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale coupling reactions using similar starting materials. The reaction conditions are optimized to maximize yield and purity, often involving high-temperature polycondensation processes .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aromatic compounds. These products have diverse applications in different fields of research and industry.
Scientific Research Applications
5-Tert-butylbenzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polyimides and other polymers with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Tert-butylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
3,3′-dimethyl-4,4′-diaminophenyl-3″,5″-di-tert-butyltoluene: This compound has similar structural features and is used in the synthesis of polyimides.
1,3-Diaminobenzene: A simpler analog without the tert-butyl group, used in various chemical syntheses.
1,3,5-Tri-tert-butylbenzene: A related compound with three tert-butyl groups, studied for its unique reactivity in bromination reactions.
Uniqueness
5-Tert-butylbenzene-1,3-diamine is unique due to the presence of both amino groups and a tert-butyl group, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity patterns that are not observed in simpler analogs.
Properties
IUPAC Name |
5-tert-butylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHAFSOLRVPZIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568137 | |
Record name | 5-tert-Butylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22503-17-9 | |
Record name | 5-tert-Butylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20568137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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